molecular formula C22H19NO2 B3057816 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester CAS No. 85328-09-2

2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester

Cat. No.: B3057816
CAS No.: 85328-09-2
M. Wt: 329.4 g/mol
InChI Key: KAUZNOILQDCJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester is a chemical compound with the molecular formula C22H19NO2 and a molecular weight of 329.39 . This compound is known for its unique structure, which includes a propenoic acid backbone with a methyl group and a diphenyl-4-pyridinylmethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester involves several steps. One common method is the esterification of 2-Propenoic acid, 2-methyl- with diphenyl-4-pyridinylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The diphenyl-4-pyridinylmethyl moiety may contribute to the compound’s binding affinity and specificity for certain targets, influencing its biological activity .

Comparison with Similar Compounds

2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester can be compared with other similar compounds such as:

Properties

IUPAC Name

[diphenyl(pyridin-4-yl)methyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-17(2)21(24)25-22(18-9-5-3-6-10-18,19-11-7-4-8-12-19)20-13-15-23-16-14-20/h3-16H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUZNOILQDCJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543515
Record name Diphenyl(pyridin-4-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85328-09-2
Record name Diphenyl(pyridin-4-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester
Reactant of Route 3
Reactant of Route 3
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.